molecular formula C22H24N4O B10985093 N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B10985093
M. Wt: 360.5 g/mol
InChI Key: CJMALBFMEZAMFK-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a three-carbon propyl chain to an indole carboxamide moiety. The benzimidazole group, a bicyclic aromatic system with two nitrogen atoms, is substituted at the 2-position, while the indole ring is substituted with an isopropyl group at the 1-position and a carboxamide group at the 6-position.

The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) through the inclusion of polar carboxamide and hydrophobic isopropyl/indole groups.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15(2)26-13-11-16-9-10-17(14-20(16)26)22(27)23-12-5-8-21-24-18-6-3-4-7-19(18)25-21/h3-4,6-7,9-11,13-15H,5,8,12H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

CJMALBFMEZAMFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Binding Affinity (kcal/mol) Pharmacological Notes
Target Compound Benzimidazole + Indole Propyl-carboxamide, isopropyl N/A Hypothesized dual aromatic/H-bonding
Compound 10244308 Benzimidazole Imidazole-propylamine -7.3 (vs. MRSA PBP2A) High affinity, moderate solubility
Compound 3079203 Benzimidazole Phenylguanidine -7.3 (vs. MRSA PBP2A) Steric hindrance possible
N-[3-(Imidazol-1-yl)propyl]-6-methoxy-BTA Benzothiazole Methoxy, propyl-imidazole N/A Improved solubility (HCl salt)

Key Research Findings and Implications

  • Benzimidazole vs. Benzothiazole : Benzimidazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the additional nitrogen atom, whereas benzothiazole derivatives may offer better metabolic stability .
  • Role of Carboxamide : The carboxamide group in the target compound likely enhances solubility and participates in hydrogen-bonding networks, as seen in analogs like cyclohexanecarboxamide derivatives .
  • Impact of Substituents : Bulky groups (e.g., phenylguanidine) may reduce binding efficiency despite strong affinity, highlighting the need for balanced steric and electronic properties .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 686736-44-7

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds containing benzimidazole derivatives often exhibit:

  • Inhibition of cell proliferation : Many studies have shown that benzimidazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antioxidant properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have reported the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from several key studies:

StudyCell LineIC50 (µM)Mechanism
Xia et al. (2022)A549 (lung cancer)26 µMInduction of apoptosis
Fan et al. (2023)MCF-7 (breast cancer)5.85 µMCell cycle arrest
Liu et al. (2024)HCT116 (colon cancer)4.53 µMInhibition of proliferation

These studies indicate that the compound exhibits significant antiproliferative activity, particularly against lung and breast cancer cell lines.

Case Study 1: Apoptosis Induction in A549 Cells

In a study conducted by Xia et al., this compound was tested on A549 cells. The compound was found to induce apoptosis at an IC50 value of 26 µM, suggesting a potent mechanism for inhibiting tumor growth through programmed cell death.

Case Study 2: Cell Cycle Arrest in MCF-7 Cells

Fan et al. demonstrated that this compound could effectively halt the cell cycle in MCF-7 cells at a concentration of 5.85 µM. The study highlighted the potential for this compound as a therapeutic agent in treating breast cancer by preventing cancer cell division.

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